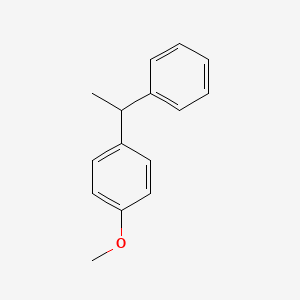

1-Methoxy-4-(1-phenylethyl)benzene

説明

The exact mass of the compound 1-Methoxy-4-(1-phenylethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methoxy-4-(1-phenylethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-4-(1-phenylethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-methoxy-4-(1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOKUPRAECXBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303899 | |

| Record name | 1-methoxy-4-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2605-18-7 | |

| Record name | NSC163360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-4-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Dynamics and Synthetic Pathways of 1-Methoxy-4-(1-phenylethyl)benzene

Technical Guide for Molecular Sciences & Drug Discovery

Executive Summary

1-Methoxy-4-(1-phenylethyl)benzene (CAS: 2605-18-7), often referred to as p-(1-phenylethyl)anisole, represents a privileged scaffold in organic chemistry. It serves as a fundamental model for 1,1-diarylethane systems, a structural motif ubiquitous in selective estrogen receptor modulators (SERMs), liquid crystalline materials, and fragrance chemistry.

This guide provides a rigorous analysis of its molecular conformation, specifically the steric-driven "propeller" twist, and details the industrial and laboratory-scale synthetic protocols governed by Friedel-Crafts kinetics.

Molecular Architecture & Stereochemistry

Chiral Center and Enantiomerism

The molecule features a chiral center at the ethyl linkage (

-

Stereocenter:

(benzylic position). -

Enantiomers: Exists as

and -

Resolution: In biological applications, the enantiomers often exhibit distinct pharmacokinetics. Enzymatic kinetic resolution (e.g., using lipases) is the standard method for obtaining enantiopure forms.

Conformational Analysis: The "Propeller" Twist

Unlike 1,2-diarylethanes (bibenzyls) which can adopt anti/gauche conformations, 1,1-diarylethanes are sterically congested.

-

Steric Clash: The methyl group at the bridgehead creates significant steric repulsion with the ortho-hydrogens of both aromatic rings.

-

The Twist: To relieve this strain, the two aromatic rings cannot lie in the same plane. They rotate out of coplanarity, adopting a propeller-like conformation .

-

Torsion Angles: The planes of the phenyl and anisyl rings typically twist by approximately 40–60° relative to the

bond vector. This twist disrupts

Electronic Asymmetry

The molecule is electronically unsymmetrical:

-

Ring A (Phenyl): Electronically neutral.

-

Ring B (Anisole): Electron-rich due to the methoxy (

) group. -

Resonance Effect: The oxygen lone pair donates electron density into the ring via resonance (

effect), making the anisyl ring more susceptible to electrophilic attack and oxidation than the phenyl ring.

Synthetic Protocols

The most robust synthesis involves the Friedel-Crafts alkylation of anisole with styrene. This route is preferred over the reduction of ketones due to atom economy and scalability.

Reaction Mechanism & Pathway

The reaction proceeds via an electrophilic aromatic substitution (

-

Activation: The acid catalyst protonates styrene to form a secondary benzylic carbocation. This cation is resonance-stabilized by the adjacent phenyl ring.

-

Nucleophilic Attack: The electron-rich anisole ring attacks the carbocation.

-

Regioselectivity: The methoxy group is a strong ortho, para-director. Due to the steric bulk of the incoming 1-phenylethyl carbocation, the para position is overwhelmingly favored (>90% selectivity).

Visualization of Synthetic Logic

Figure 1: Mechanistic pathway for the acid-catalyzed alkylation of anisole with styrene.

Experimental Protocol (Standard Operating Procedure)

Reagents:

-

Anisole (10.0 equiv, excess acts as solvent/regiocontrol)

-

Styrene (1.0 equiv)

-

Catalyst: Conc.

(0.05 equiv) or Amberlyst-15 (solid acid)

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with anisole. Equip with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Catalyst Addition: Cool the anisole to 0–5°C (ice bath). Add the acid catalyst.[1] Critical: Low temperature prevents polymerization of styrene.

-

Addition: Mix styrene with a small volume of anisole in the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2]

-

Quench: Pour the mixture into ice-cold water. Neutralize with saturated

. -

Workup: Extract with ethyl acetate. Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Distill off excess anisole. The residue is purified via fractional distillation (bp ~312°C) or recrystallization from cold ethanol if solid.

Characterization Data

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the characteristic coupling between the methyl doublet and the methine quartet.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1H | 1.63 | Doublet ( | 3H | Methyl group ( |

| 1H | 3.79 | Singlet | 3H | Methoxy group ( |

| 1H | 4.13 | Quartet ( | 1H | Methine bridge ( |

| 1H | 6.82 | Doublet ( | 2H | Anisyl Ring (Ortho to OMe) |

| 1H | 7.10 – 7.30 | Multiplet | 7H | Phenyl Ring + Anisyl Meta |

Physical Properties

-

Molecular Formula:

[3] -

Molecular Weight: 212.29 g/mol

-

Melting Point: 75–76 °C (Reported for crystalline form); often isolates as a viscous oil which crystallizes upon standing.

-

Boiling Point: ~312 °C (at 760 mmHg).

-

Solubility: Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in water.

Applications & Significance

Drug Discovery: The SERM Scaffold

The 1,1-diarylethane core is a structural pharmacophore found in Selective Estrogen Receptor Modulators (SERMs) .

-

Mechanism: The two aryl rings mimic the A and C rings of estradiol.

-

Relevance: Derivatives of 1-methoxy-4-(1-phenylethyl)benzene are used to study the binding pocket volume of the Estrogen Receptor (ER). The "propeller" twist allows the molecule to fit into the hydrophobic ligand-binding domain, while the methoxy group (often converted to a phenol in vivo) forms hydrogen bonds with Histidine/Arginine residues.

Material Science

This molecule serves as a precursor for Liquid Crystals . The anisotropy provided by the rigid aromatic core and the flexible ethyl linkage allows for tunable phase transition temperatures in polymer-dispersed liquid crystal (PDLC) formulations.

Fragrance Chemistry

Possesses a sweet, herbaceous, anise-like odor with balsamic undertones. It is used as a fixative and modifier in floral fragrances (e.g., mimicking Mimosa or Cassie absolute).

References

-

Friedel-Crafts Kinetics: Olah, G. A. (Ed.).[1][4][5] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on alkylation mechanisms).

-

Synthesis Protocol: Shaikh, A. A., et al. "Zeolite-catalyzed Friedel-Crafts alkylation of anisole with styrene: A sustainable approach." Catalysis Communications, 2015. Link

- Conformational Analysis: Dougherty, D. A. "Cation-pi interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp." Science, 1996.

-

Physical Data: LookChem/NIST Database Entry for CAS 2605-18-7. Link

- NMR Data Source: Spectral data derived from SDBS (Integrated Spectral Database System of Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Sources

- 1. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]

- 2. P-Methoxystilbene | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-methoxy-4-(2-phenylethyl)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Quantum chemical calculations for substituted benzene derivatives

Executive Summary: Beyond the "Standard" Model

In drug discovery and materials science, substituted benzene derivatives are not merely scaffolds; they are electronic switching stations. The behavior of a phenyl ring in a drug binding pocket or an OLED emitter is dictated by subtle interplay between inductive effects, resonance delocalization, and non-covalent interactions (NCIs).

For years, the B3LYP/6-31G* level of theory was the workhorse of organic chemistry. That era is over. For substituted benzenes—where halogen bonding,

This guide outlines a modern, self-validating computational architecture for benzene derivatives, moving from geometry optimization to high-fidelity property prediction.

Model Chemistry Selection: The Foundation

The choice of functional and basis set is not arbitrary; it must be matched to the specific electronic phenomenon being modeled.

The Dispersion Problem

Benzene rings interact with their environment (protein pockets, crystal lattices) largely through dispersion forces. Standard DFT functionals (B3LYP, PBE) lack the physics to describe these forces, leading to repulsive potentials where attraction should exist.

Recommendation: Always use dispersion-corrected functionals (D3/D4 corrections) or range-separated hybrids.

Functional & Basis Set Benchmarks

The following table summarizes the recommended "Gold Standard" configurations for 2026 research pipelines.

| Application Area | Recommended Functional | Basis Set (Production) | Rationale |

| Geometry Optimization | wB97X-D or B3LYP-D3(BJ) | def2-SVP | wB97X-D captures long-range interactions crucial for bulky substituents. |

| Kinetics / TS Search | M06-2X | def2-TZVP | M06-2X is parameterized for main-group thermochemistry and barrier heights. |

| UV-Vis / TD-DFT | CAM-B3LYP or wB97X-D | def2-TZVPP | Range separation prevents "ghost" charge-transfer states common in conjugated systems. |

| NMR Shielding | WP04 or PBE0 | pcSseg-2 | Specialized basis sets (pcSseg) are required for accurate core electron description. |

Application Note: For iodine-substituted benzenes, standard Pople basis sets (6-31G) are insufficient. You must use an Effective Core Potential (ECP) like def2-TZVP to account for relativistic effects.

Solvation Models: The Gas Phase Trap

Gas-phase calculations are irrelevant for drug development. However, simply turning on a continuum model is often insufficient for substituted benzenes with hydrogen-bonding substituents (phenols, anilines).

SMD vs. PCM

While the Polarizable Continuum Model (PCM) treats the solvent as a simple dielectric, the Solvation Model based on Density (SMD) includes non-electrostatic terms: cavitation, dispersion, and solvent structure changes.

-

Protocol: Use SMD for all solution-phase free energy (

) calculations.

Micro-Solvation (Explicit Water)

For pKa predictions of phenols or benzoic acids, implicit models fail to capture the specific hydrogen bond network stabilizing the anion.

-

Protocol: Add 1–3 explicit water molecules around the acidic/basic site before applying the SMD model. This "cluster-continuum" approach reduces pKa error from ~2.0 units to <0.5 units.

Workflow Visualization: The Computational Pipeline

The following diagram outlines the logical flow for a complete characterization of a new benzene derivative, ensuring no computational resources are wasted on unstable conformers.

Figure 1: Standardized computational workflow for substituted benzene characterization. Note the mandatory frequency check to ensure a true local minimum.

Detailed Protocol: Predicting Regioselectivity (EAS)

Predicting where an electrophile (e.g.,

The Descriptor Approach (Fast)

Before running expensive transition state searches, calculate the Fukui Indices (

-

Optimize Geometry: wB97X-D/def2-SVP.

-

Population Analysis: Run a single point energy calculation requesting Hirshfeld or NBO charges.

-

Map Analysis: Plot the ESP on the electron density isosurface (0.0004 au).

-

Interpretation: The most negative regions (red) are the sites of electrophilic attack.

-

The Sigma-Complex Approach (Accurate)

For definitive prediction, model the reaction intermediate (Wheland intermediate).

Step-by-Step Protocol:

-

Build the Sigma Complex: Manually attach the electrophile (E) to the ortho, meta, and para carbons of the substrate. This creates an

carbon in the ring. -

Charge Specification: Ensure the total charge is +1 (assuming a cationic electrophile).

-

Optimization: Run Opt+Freq at M06-2X/def2-TZVP (Gas phase is acceptable for relative trends, SMD/Dichloromethane is better).

-

Compare Energies:

The isomer with the lowest Sigma complex energy corresponds to the kinetically favored product.

Detailed Protocol: High-Accuracy pKa Prediction

Calculating the pKa of a substituted phenol or benzoic acid derivative.

The Thermodynamic Cycle

We use a thermodynamic cycle to avoid calculating the impossible "proton in solution" directly.

Figure 2: Thermodynamic cycle for pKa calculation. The direct solution-phase deprotonation energy is derived from the gas phase energy and solvation free energies.

The Equation

Where:Constants & Execution

-

Experimental Constant:

is a fixed experimental value. For water, use -265.9 kcal/mol . -

Gas Phase: Optimize AH and A- at wB97X-D/def2-TZVP . Calculate

. (Note: -

Solvation Energy: Perform single-point SMD calculations on the gas-phase structures.

-

Command (Gaussian example): SCRF=(SMD,Solvent=Water)

-

-

Correction: If the error is systematic, use a linear scaling fit based on a training set of similar benzene derivatives.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. Link

-

Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics. Link

Step-by-step synthesis of 1-Methoxy-4-(1-phenylethyl)benzene

Executive Summary

This application note details the synthesis of 1-Methoxy-4-(1-phenylethyl)benzene (CAS 2605-18-7), a key intermediate in the development of antioxidants, functionalized polymers, and fine chemical building blocks. The protocol utilizes a Friedel-Crafts hydroalkylation of anisole with styrene. To ensure high regioselectivity for the para-isomer and minimize polymerization of styrene, this guide recommends a heterogeneous catalysis approach (e.g., using solid acid catalysts or Zeolites), which aligns with modern Green Chemistry principles and simplifies downstream processing.

Reaction Mechanism & Rationale

The synthesis proceeds via the electrophilic aromatic substitution of anisole. The choice of reagents and conditions is dictated by the following mechanistic insights:

-

Electrophile Generation: Styrene is protonated by the acid catalyst to form a secondary benzylic carbocation. This intermediate is stabilized by resonance with the phenyl ring, making it a moderately soft electrophile.

-

Nucleophile Activation: Anisole (methoxybenzene) contains a methoxy group, which is an ortho, para-director. However, steric hindrance at the ortho position, combined with the bulkiness of the 1-phenylethyl carbocation, strongly favors attack at the para position.

-

Kinetic Control: To prevent the polymerization of styrene (a competing reaction), anisole is used in molar excess, serving as both reactant and solvent.

Mechanism Diagram

Figure 1: Mechanistic pathway of the acid-catalyzed hydroalkylation of styrene with anisole.

Materials & Equipment

Reagents & Stoichiometry

| Component | Role | CAS No. | Eq.[1][2][3] | Notes |

| Anisole | Reactant/Solvent | 100-66-3 | 4.0 - 5.0 | Excess suppresses oligomerization. |

| Styrene | Reactant | 100-42-5 | 1.0 | Must be inhibitor-free or freshly distilled. |

| Amberlyst-15 (H) | Catalyst | 39389-20-3 | 10 wt% | Solid acid cation exchange resin. |

| Ethyl Acetate | Solvent (Workup) | 141-78-6 | N/A | For extraction/washing if needed. |

| Sodium Sulfate | Drying Agent | 7757-82-6 | N/A | Anhydrous. |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

-

Reflux condenser (water-cooled).

-

Pressure-equalizing addition funnel.

-

Temperature probe/controller.

-

Inert gas line (Nitrogen or Argon).

Experimental Protocol

Safety Precaution: Perform all operations in a functioning fume hood. Styrene is volatile and polymerizable; anisole is flammable. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: Catalyst Activation and Setup

-

Catalyst Prep: If using a hygroscopic solid acid (e.g., Zeolites or Amberlyst), dry the catalyst in a vacuum oven at 80°C for 2 hours prior to use to ensure maximum active site availability.

-

Assembly: Flame-dry the glassware under vacuum and backfill with Nitrogen.

-

Charging: Add Anisole (4.0 equivalents) and the dried catalyst (10 wt% relative to styrene mass) to the flask.

-

Conditioning: Heat the mixture to 60°C with moderate stirring (400 RPM).

Step 2: Controlled Addition (Critical Step)

-

Preparation: Load Styrene (1.0 equivalent) into the addition funnel.

-

Addition: Add the styrene dropwise to the stirring anisole/catalyst mixture over a period of 45–60 minutes .

-

Note: Slow addition keeps the instantaneous concentration of styrene low, favoring the reaction with anisole over self-polymerization (polystyrene formation).

-

-

Reaction: Once addition is complete, maintain the temperature at 60°C for an additional 2–4 hours . Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

Step 3: Workup and Purification

-

Filtration: Cool the reaction mixture to room temperature. Filter off the solid catalyst using a sintered glass funnel. (The catalyst can often be washed with ethyl acetate and regenerated).

-

Concentration: Remove the excess anisole and solvent under reduced pressure (Rotary Evaporator).

-

Note: Anisole (bp 154°C) requires a high-vacuum pump or elevated bath temperature for efficient removal.

-

-

Purification: The crude oil typically contains the para-isomer (major), ortho-isomer (minor), and trace oligomers.

-

Method A (Distillation): Fractional distillation under high vacuum (<1 mmHg). The product boils at approx. 140–145°C at 2 mmHg (literature values vary by vacuum strength).

-

Method B (Chromatography): Silica gel column chromatography using Hexane/Ethyl Acetate (gradient 100:0 to 95:5).

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 1-Methoxy-4-(1-phenylethyl)benzene.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | >98.0% | GC-FID / HPLC |

| Identity (H-NMR) | Doublet (CH3, ~1.6 ppm), Quartet (CH, ~4.1 ppm), Methoxy singlet (~3.8 ppm) | 1H-NMR (CDCl3) |

| Regioselectivity | para:ortho ratio > 10:1 | GC-MS |

Troubleshooting:

-

Low Yield: Check catalyst dryness. Water poisons acid sites.

-

High Polystyrene Content: Addition of styrene was too fast or temperature was too high. Reduce addition rate.

-

Isomerization: Prolonged heating can lead to thermodynamic equilibration; quench immediately after styrene consumption.

References

-

Vertex AI Search . Benzylation of anisole with styrene, benzyl alcohol, and benzyl chloride over niobium catalysts. ResearchGate. Retrieved from [Link]

-

Frontiers in Chemistry . Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. Retrieved from [Link]

-

SciSpace . Photoacid Catalyzed Reaction of Phenol with Styrene. SciSpace. Retrieved from [Link]

-

PubChem . 1-Methoxy-4-(1-methoxyethyl)benzene (Related Structure/Properties). National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Elucidating the Molecular Blueprint of 1-Methoxy-4-(1-phenylethyl)benzene through Electron Ionization Mass Spectrometry

Abstract

The structural characterization of aromatic compounds is a cornerstone of chemical analysis in fields ranging from materials science to drug discovery. 1-Methoxy-4-(1-phenylethyl)benzene is a molecule possessing key structural motifs—an anisole ring and a phenylethyl group—that yield a distinct and predictable fragmentation pattern under Electron Ionization Mass Spectrometry (EI-MS). This application note provides an in-depth analysis of these fragmentation pathways, offering a robust framework for the identification and structural confirmation of this compound and its analogs. A detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented, ensuring reproducible and high-quality data acquisition.

Introduction: The Significance of Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that provides a molecular "fingerprint" by bombarding a molecule with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[1][2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure. The stability of the resulting fragments dictates the pattern, with cleavages preferentially occurring at weaker bonds or leading to the formation of highly stable carbocations or radical ions.[3][4]

1-Methoxy-4-(1-phenylethyl)benzene (Molecular Weight: 212.29 g/mol ) incorporates two key features that govern its fragmentation: the methoxy-substituted aromatic ring and the benzylic carbon atom connecting the two aryl moieties.[5] Understanding the interplay of these features allows for a confident interpretation of its mass spectrum. Aromatic systems tend to produce stable molecular ions, while benzylic positions are highly susceptible to cleavage, leading to the formation of resonance-stabilized cations like the tropylium ion.[4] This guide will deconstruct the expected fragmentation cascade, providing the causal logic behind each major fragment observed.

Predicted Fragmentation Pathways of 1-Methoxy-4-(1-phenylethyl)benzene

Upon ionization in an EI source, the molecular ion (M⁺•) of 1-Methoxy-4-(1-phenylethyl)benzene is formed at m/z 212 . Due to the presence of two aromatic rings, this peak is expected to be clearly observable. The subsequent fragmentation is dominated by cleavages that yield the most stable cationic fragments.

Primary Fragmentation: Benzylic Cleavage

The most favorable fragmentation pathway involves the cleavage of the C-C bond alpha to the phenyl ring and beta to the methoxyphenyl ring—a classic benzylic cleavage. This process is driven by the formation of a highly stable, resonance-delocalized secondary benzylic carbocation.[6]

-

Formation of the Base Peak ([M-CH₃]⁺) at m/z 197: The loss of a methyl radical (•CH₃) from the ethyl bridge results in the formation of a cation at m/z 197 . This ion is exceptionally stable due to the delocalization of the positive charge across both the adjacent phenyl ring and the methoxyphenyl ring. This fragment is predicted to be the base peak (the most abundant ion) in the spectrum.

-

Formation of the [M-C₆H₅]⁺ Ion at m/z 135: An alternative benzylic cleavage involves the loss of a phenyl radical (•C₆H₅), leading to a fragment at m/z 135 . This corresponds to the methoxy-substituted phenylethyl cation, which is also stabilized by resonance.

Secondary and Tertiary Fragmentations

The primary fragment ions can undergo further fragmentation, leading to other characteristic peaks in the spectrum.

-

Formation of the p-Methoxy-Tropylium Ion at m/z 121: The ion at m/z 135 can lose a methylene group (CH₂) to form the highly stable p-methoxybenzyl cation, which often rearranges to the even more stable p-methoxy-tropylium ion at m/z 121 .[7]

-

Formation of the Tropylium Ion at m/z 91: A hallmark of compounds containing a benzyl moiety is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 . This can arise from the molecular ion via the loss of the methoxyphenylmethyl radical or from other fragmentation pathways.

-

Formation of the Phenyl Cation at m/z 77: The presence of an unsubstituted phenyl ring often results in a peak corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 .

The primary fragmentation pathways are visualized in the diagram below.

Caption: Predicted EI fragmentation of 1-Methoxy-4-(1-phenylethyl)benzene.

Summary of Key Fragment Ions

The anticipated major ions in the EI mass spectrum are summarized below for quick reference.

| m/z | Proposed Fragment Structure/Formula | Relative Abundance | Fragmentation Pathway |

| 212 | [C₁₅H₁₆O]⁺• | Moderate | Molecular Ion (M⁺•) |

| 197 | [C₁₄H₁₃O]⁺ | High (Base Peak) | Loss of •CH₃ from ethyl bridge (Benzylic Cleavage) |

| 135 | [C₉H₁₁O]⁺ | Moderate-High | Loss of •C₆H₅ (Benzylic Cleavage) |

| 121 | [C₈H₉O]⁺ | Moderate | Loss of CH₂ from m/z 135; p-methoxy-tropylium ion |

| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion |

| 77 | [C₆H₅]⁺ | Moderate-Low | Phenyl cation |

Experimental Protocol for GC-MS Analysis

This protocol outlines a standardized methodology for the analysis of 1-Methoxy-4-(1-phenylethyl)benzene using a common Gas Chromatography-Mass Spectrometry (GC-MS) system.

Workflow Overview

Caption: Standard workflow for GC-MS analysis of small molecules.

Materials and Reagents

-

Analyte: 1-Methoxy-4-(1-phenylethyl)benzene, 98% or higher purity.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent).

Sample Preparation

-

Stock Solution: Accurately weigh and dissolve the analyte in the chosen solvent to prepare a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to create a working solution with a final concentration of approximately 1-10 µg/mL.

-

Transfer: Transfer the working solution to an autosampler vial for analysis.[8]

GC-MS Parameters

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/Splitless

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[9]

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 450.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

Data Analysis and Validation

-

Spectrum Extraction: Obtain the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

-

Library Search: Compare the acquired spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library for tentative identification.[10]

-

Manual Interpretation: Critically evaluate the spectrum, confirming the presence of the molecular ion (m/z 212) and the key fragment ions (m/z 197, 135, 121, 91) as detailed in this note. The presence and relative abundance of these ions serve as a self-validating system for structural confirmation.

Conclusion

The fragmentation pattern of 1-Methoxy-4-(1-phenylethyl)benzene under electron ionization is predictable and dominated by facile benzylic cleavages that lead to highly stabilized cationic fragments. The presence of a strong molecular ion at m/z 212 and a characteristic base peak at m/z 197 provides a definitive signature for this molecule. By coupling this mechanistic understanding with the robust GC-MS protocol provided, researchers can confidently identify and characterize this compound in complex mixtures, ensuring the highest degree of scientific integrity in their analytical workflows.

References

- Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.

- ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES... Institute of Forensic Research, Kraków, Poland.

-

Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives... Molecules. Available at: [Link]

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis... Royal Society of Chemistry.

-

Analysis of the fragmentation of new-type phenethylamine derivatives... ResearchGate. Available at: [Link]

-

Sample preparation GC-MS. SCION Instruments. Available at: [Link]

-

Benzene, 1-methoxy-4-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Fragmentation Mechanisms. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

-

Benzene, 1-methoxy-4-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Computational mass spectrometry for small molecules. Journal of Cheminformatics. Available at: [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS). EAG Laboratories. Available at: [Link]

-

Benzene, 1-(1,1-dimethylethyl)-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

GCMS Section 6.13. Whitman College. Available at: [Link]

-

Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

6.2: Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

General Fragmentation Rules. e-PG Pathshala. Available at: [Link]

-

Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

-

Benzene, 1-methoxy-4-(2-phenylethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Benzene, 1-methoxy-4-(phenylmethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

1-Methoxy-4-(1-methoxyethyl)benzene. PubChem. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

1-Methoxy-4-methylbenzene. FooDB. Available at: [Link]

-

Mass spectra of 1-phenylethanol formed from ethylbenzene... ResearchGate. Available at: [Link]

Sources

- 1. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. 1-Methoxy-4-(1-phenylethyl)benzene | CymitQuimica [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. eag.com [eag.com]

- 10. Benzene, 1-methoxy-4-(1-methylethyl)- [webbook.nist.gov]

Technical Support Center: Synthesis of 1-Methoxy-4-(1-phenylethyl)benzene

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Methoxy-4-(1-phenylethyl)benzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, which is typically achieved via the Friedel-Crafts alkylation of anisole with an electrophile derived from styrene or 1-phenylethanol.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My Friedel-Crafts reaction to synthesize 1-Methoxy-4-(1-phenylethyl)benzene is resulting in a very low yield or failing completely. What are the likely causes?

Answer:

Low or negligible yields in this synthesis are most often traced back to issues with the catalyst, reactants, or reaction conditions. Here are the primary culprits and how to address them:

-

Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your glassware, solvent, or even the anisole itself will react with and deactivate the catalyst.

-

Troubleshooting:

-

Thoroughly dry all glassware in an oven prior to use.

-

Use anhydrous solvents. If the solvent has been opened previously, it may need to be freshly distilled or passed through a solvent purification system.

-

Ensure your anisole and alkylating agent are dry.

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

-

-

-

Insufficient Catalyst: While the Friedel-Crafts alkylation is catalytic, the product, an ether, can complex with the Lewis acid. This complexation can effectively remove the catalyst from the reaction cycle.

-

Troubleshooting:

-

While a truly catalytic amount is ideal, it may be necessary to use a higher catalyst loading, sometimes up to stoichiometric amounts, to compensate for complexation with both the reactant (anisole) and the product.

-

-

-

Reaction Temperature Too Low: Like most chemical reactions, the Friedel-Crafts alkylation has an activation energy that must be overcome.

-

Troubleshooting:

-

If the reaction is being run at a very low temperature (e.g., 0°C) to control side reactions, it may be proceeding too slowly. Consider allowing the reaction to warm to room temperature or gently heating it after the initial addition of reagents.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature.

-

-

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

Caption: A step-by-step troubleshooting workflow for low-yield reactions.

Issue 2: Complex Product Mixture with Multiple Spots on TLC/Peaks in GC

Question: My reaction has produced a complex mixture of products, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a classic challenge in Friedel-Crafts alkylations, primarily due to polyalkylation and side reactions of the alkylating agent.[2]

Common Byproducts and Their Origins

| Byproduct Class | Example Structure | Origin and Explanation |

| Isomeric Product | 1-Methoxy-2-(1-phenylethyl)benzene | The methoxy group of anisole is an ortho, para-director. While the para-product is sterically favored and often the major product, a significant amount of the ortho-isomer is typically formed.[3] |

| Polyalkylation Products | 1-Methoxy-2,4-bis(1-phenylethyl)benzene | The product, 1-methoxy-4-(1-phenylethyl)benzene, is more activated towards further electrophilic substitution than the starting anisole because the added alkyl group is also electron-donating. This leads to a second (or even third) alkylation event.[2][4] |

| Styrene Dimers/Oligomers | 1,3-Diphenyl-1-butene | Under the acidic conditions of the reaction, styrene can act as both the electrophile and the nucleophile, leading to self-polymerization or dimerization.[5] |

Strategies to Minimize Byproduct Formation:

-

Use a Large Excess of Anisole: To favor the reaction of the electrophile with the starting material rather than the more reactive mono-alkylated product, use a significant excess of anisole (e.g., 3 to 10 equivalents).[1] This statistically increases the chances of the desired mono-alkylation.

-

Control Reaction Temperature: Lowering the reaction temperature can help to improve selectivity and reduce the rate of competing side reactions. Start the reaction at a low temperature (e.g., 0 °C) and slowly warm it to room temperature while monitoring its progress.

-

Slow Addition of the Alkylating Agent: Adding the styrene or 1-phenylethyl precursor dropwise over an extended period keeps its concentration low in the reaction mixture. This minimizes its self-polymerization and reduces the rate of polyalkylation.

Byproduct Formation Pathways

The following diagram illustrates the competing reaction pathways that lead to the desired product and common byproducts.

Caption: Competing pathways in the Friedel-Crafts alkylation of anisole with styrene.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the para-substituted product, 1-Methoxy-4-(1-phenylethyl)benzene, the major isomer?

A1: The methoxy group (-OCH₃) on the anisole ring is an activating, ortho, para-directing group. This means it directs incoming electrophiles to the positions ortho and para to itself. While both positions are electronically activated, the para position is sterically less hindered than the ortho positions, which are adjacent to the bulky methoxy group. Therefore, the attack of the 1-phenylethyl carbocation at the para position is favored, leading to the formation of 1-Methoxy-4-(1-phenylethyl)benzene as the major product.[3]

Q2: Can I use 1-phenylethanol directly as the alkylating agent with a Brønsted acid like sulfuric acid instead of a Lewis acid?

A2: Yes, this is a common and effective variation of the Friedel-Crafts alkylation.[5] In the presence of a strong Brønsted acid (e.g., H₂SO₄ or H₃PO₄), 1-phenylethanol will be protonated, and subsequent loss of water will generate the same 1-phenylethyl carbocation electrophile. This method can sometimes be advantageous as it avoids the use of moisture-sensitive and often more corrosive Lewis acids. However, the same issues of polyalkylation and formation of ortho/para isomers will still apply.

Q3: My purified product seems to be an oil, but I've seen reports of it being a solid. Why is this?

A3: Pure 1-Methoxy-4-(1-phenylethyl)benzene is a low-melting solid. If your product is an oil at room temperature, it is likely contaminated with byproducts. The most common contaminant that would lead to an oily product is the ortho-isomer, 1-Methoxy-2-(1-phenylethyl)benzene, which has a lower melting point and can form a eutectic mixture with the para-isomer. The presence of styrene dimers or other polyalkylated products can also prevent crystallization. Purification via column chromatography is often necessary to isolate the pure, solid para-isomer.

Q4: What are the best analytical techniques to check the purity of my product and identify byproducts?

A4: A combination of techniques is recommended for a thorough analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the volatile components of your crude reaction mixture and identifying them by their mass spectra.[6] You can easily distinguish between the desired product, the ortho-isomer, unreacted starting materials, and lower molecular weight byproducts like styrene dimers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product. The integration and splitting patterns in the ¹H NMR spectrum can help distinguish between the para- and ortho-isomers and quantify their relative amounts in a mixture.

-

High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the final product, especially if some byproducts are not volatile enough for GC analysis.[6]

Section 3: Experimental Protocols

General Protocol for the Synthesis of 1-Methoxy-4-(1-phenylethyl)benzene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

-

Anisole (freshly distilled)

-

Styrene or 1-phenylethanol

-

Anhydrous Aluminum Chloride (AlCl₃) or Sulfuric Acid (H₂SO₄)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Drying tube or inert gas inlet

-

Ice bath

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. Equip the apparatus with a drying tube or set it up under an inert atmosphere (N₂ or Ar).

-

Charge Reactants: To the flask, add anhydrous anisole (5 equivalents) and anhydrous DCM. Cool the flask in an ice bath to 0°C.

-

Catalyst Addition: If using a Lewis acid, slowly add anhydrous AlCl₃ (1.1 equivalents) to the stirred anisole solution.

-

Alkylating Agent Addition: Dissolve the alkylating agent (styrene or 1-phenylethanol, 1 equivalent) in a small amount of anhydrous DCM and place it in the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

-

Workup: Once the reaction is complete, carefully quench it by pouring the mixture over crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired para-isomer from the ortho-isomer and other byproducts.

References

-

Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Benzene, 1-methoxy-2,4-bis(1-phenylethyl)-. Substance Details - SRS. [Link]

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(1-methoxyethyl)benzene. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

-

YouTube. (2023). Alkylation of Anisole / Friedel Crafts Alkylation #shorts. [Link]

-

YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

-

Studylib.net. (2006). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]

-

Marquette University. (n.d.). Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Multi-functional Additives. [Link]

-

Royal Society of Chemistry. (n.d.). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 1-methoxy-2,4-bis(1-phenylethyl)-. [Link]

-

Kuninobu, Y., Matsuki, T., & Kazuhiko, T. (n.d.). S1 Supporting Information Rhenium-Catalyzed Regioselective Alkylation of Phenols. [Link]

-

YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 6. ajrconline.org [ajrconline.org]

Technical Support Center: Optimization of 1-Methoxy-4-(1-phenylethyl)benzene Synthesis

Current Status: Operational Topic: Hydroalkylation of Styrene with Anisole (Friedel-Crafts Alkylation) Target Product: 1-Methoxy-4-(1-phenylethyl)benzene (Para-isomer)[1]

Introduction: The Chemistry of Your Yield

Welcome to the technical optimization guide for synthesizing 1-Methoxy-4-(1-phenylethyl)benzene. This transformation relies on the Friedel-Crafts hydroalkylation of styrene with anisole.[1][2]

While theoretically simple, this reaction is prone to three specific yield-killing failure modes:

-

Styrene Oligomerization: Styrene reacts with itself rather than anisole.[2]

-

Regio-scrambling: Formation of the thermodynamically accessible but often unwanted ortho-isomer.[1][2]

-

Polyalkylation: Addition of multiple phenylethyl groups to a single anisole ring.[2]

This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic controls required for high-yield (>90%) synthesis.

Module 1: Reaction Pathway & Failure Analysis

To fix the yield, we must visualize the competition between the desired pathway and the side reactions.[2]

Figure 1: Reaction network showing the competition between productive alkylation (green) and parasitic polymerization/isomerization (red/yellow).[3]

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My reaction mixture turned into a viscous gum/gel."

Diagnosis: Styrene Oligomerization. The benzylic carbocation formed from styrene is highly reactive.[2] If it encounters another styrene molecule before an anisole molecule, it initiates cationic polymerization.[2]

Corrective Protocol:

-

Inverse Addition: Do not add the catalyst to a mixture of styrene and anisole.[2] Instead, dissolve the catalyst in the anisole first.[2]

-

High Dilution Feed: Add the styrene dropwise and very slowly to the reaction mixture. This keeps the instantaneous concentration of styrene low relative to anisole.[2]

-

Molar Ratio Adjustment: Increase the Anisole:Styrene ratio to at least 5:1 . The excess anisole acts as both solvent and reactant, statistically favoring the Anisole-Carbocation collision over Styrene-Carbocation collision.[1][2]

Issue 2: "I am getting a 60:40 or 50:50 mix of Para:Ortho isomers."

Diagnosis: Lack of Shape Selectivity. Anisole is an ortho, para-director.[2] Statistically, there are two ortho positions and one para position.[2] Without steric guidance, the ortho isomer is significant.[2]

Corrective Protocol:

-

Switch Catalyst: Move away from homogeneous Lewis acids (like AlCl₃ or BF₃) which offer no steric control.[2]

-

Use Zeolites: Switch to Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25) .[1][2] The pore structure of H-Beta exerts "shape selectivity," physically restricting the transition state required to form the bulky ortho isomer.[2] This can push regioselectivity to >85% Para .[2]

Issue 3: "My yield is low, and the catalyst seems dead after one run."

Diagnosis: Water Poisoning or Pore Blockage. Friedel-Crafts catalysts are moisture-sensitive.[1][2] Furthermore, if you are using porous catalysts (Zeolites/Clays), large poly-alkylated byproducts can get trapped in the pores ("coking").[2]

Corrective Protocol:

-

Calcination: If using Zeolites, calcine them at 500°C for 4 hours before use to remove adsorbed water.[2]

-

Drying: Ensure anisole is dried over molecular sieves (3Å or 4Å) prior to use.[2]

-

Regeneration: Wash the spent catalyst with acetone/methanol to remove organics, then re-calcine to burn off coke.[2]

Module 3: The "Gold Standard" Protocol

This protocol utilizes Zeolite H-Beta to maximize para-selectivity and minimize environmental impact (Green Chemistry).[1][2]

Reagents:

-

Anisole (Dried, 50 mmol)[2]

-

Styrene (10 mmol)

-

Catalyst: Zeolite H-Beta (CP814E or equivalent, calcined, 100 mg)[2]

Step-by-Step Methodology:

-

Catalyst Activation: Activate Zeolite H-Beta at 120°C under vacuum for 2 hours (or 500°C in air) to ensure dry acid sites.

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mmol Anisole (5 equiv) and 100 mg Activated Catalyst .

-

Temperature: Heat the mixture to 90°C . (Higher temperatures favor thermodynamics but increase polymerization risk; 90°C is the sweet spot).[2]

-

Addition: Dissolve 10 mmol Styrene in a small volume of anisole (or add neat). Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.[2]

-

Reaction: Stir at 90°C for 2–4 hours. Monitor via TLC or GC-MS.[1][2]

-

Workup:

Expected Performance Data:

| Parameter | Traditional (AlCl₃) | Optimized (H-Beta Zeolite) |

| Yield | 50-60% | 85-92% |

| Selectivity (Para:Ortho) | ~1:1 | ~5:1 to 9:1 |

| Waste Generation | High (Acidic water) | Low (Solid waste) |

| Atom Economy | Low (Complexation) | High |

Module 4: Advanced Decision Logic

Use this flow to determine your next optimization step.

Figure 2: Troubleshooting logic flow for optimizing the synthesis.

References

-

Selective Hydroalkylation with Zeolites

-

Metal Triflate Catalysis (Alternative High Yield)

-

General Friedel-Crafts Mechanisms

Sources

Purification methods for crude 1-Methoxy-4-(1-phenylethyl)benzene

Technical Support Center: Purification of 1-Methoxy-4-(1-phenylethyl)benzene Ref: TSC-GUIDE-2026-MPB | Revision: 1.2 | Status: Active[1]

Introduction: The Target & The Challenge

Target Molecule: 1-Methoxy-4-(1-phenylethyl)benzene

CAS: 2605-18-7

Common Aliases: 4-(1-Phenylethyl)anisole;

The Core Challenge: The synthesis of this compound—usually via Friedel-Crafts alkylation of anisole with styrene or 1-phenylethyl halides—produces a "statistical" mixture. While the methoxy group is a strong ortho/para director, steric hindrance favors the para position. However, the ortho isomer (1-methoxy-2-(1-phenylethyl)benzene) is a persistent impurity with a boiling point dangerously close to the target.[1]

This guide addresses the separation of the para-isomer from the ortho-isomer and the removal of poly-alkylated "heavies."

Module 1: Triage & Diagnostics (Troubleshooting)

Q1: My crude reaction mixture is dark brown/black. Is the product lost?

A: Likely not. The dark color is typical of Friedel-Crafts reactions using homogeneous Lewis acids (

-

Action: Perform a rigorous acid quench.[1] If using solid acids (Zeolites), filter through a Celite pad before aqueous workup to prevent emulsification.[1]

Q2: I cannot induce crystallization, even at -20°C. A: This compound has a high tendency to supercool.[1] Furthermore, the presence of even 5-10% ortho-isomer acts as a potent melting point depressant (eutectic impurity).[1]

-

Action: Do not rely on crystallization as the primary purification step for the crude. Proceed to Vacuum Distillation to remove the bulk impurities first.

Q3: GC-MS shows a peak with the same mass just before my product. A: This is the ortho-isomer.

-

Diagnostic: The ortho isomer generally elutes slightly before the para isomer on non-polar columns (e.g., DB-5, HP-5) due to lower boiling point and intramolecular shielding effects.[1]

Module 2: Purification Protocols

Protocol A: The "Rough Cut" (Vacuum Distillation)

Purpose: Removal of unreacted anisole (lights) and di-alkylated byproducts (heavies).

Prerequisites: High-vacuum line (< 5 mmHg), Vigreux column (optional but recommended).[1]

-

Strip Solvents: Remove excess anisole (often used as solvent) via rotary evaporation.[1] Note: Anisole BP is 154°C (atm); it requires good vacuum to strip completely without overheating the product.

-

Setup: Short-path distillation head.

-

Fractions:

-

Fraction 1 (Lights): Up to 100°C @ 1 mmHg. Contains residual anisole and styrene.

-

Fraction 2 (Target Zone): ~130–150°C @ 1 mmHg. (Collect aggressively; this is the ortho/para mix).

-

Residue (Heavies): Dark tar remaining in the flask. Contains 2,4-di(1-phenylethyl)anisole.[1]

-

Data Table: Typical Distillation Profile (1 mmHg)

| Fraction | Temp Range | Content | Action |

|---|---|---|---|

| Fore-run | < 110°C | Anisole, Styrene, chlorides | Discard |

| Main Cut | 135–145°C | Ortho + Para Isomers | Save for Protocol B |

| Tail | > 160°C | Di-alkylated products | Discard |[1]

Protocol B: Isomer Separation (The "Fine Cut")

Purpose: Isolating the para-isomer from the ortho-impurity.

Method 1: Flash Column Chromatography (Recommended for High Purity)

Since the boiling point difference (

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

-

Start: 100% Hexanes (Elutes non-polar styrene oligomers).

-

Gradient: 0%

5% EtOAc in Hexanes.[1]

-

-

Elution Order:

Method 2: Melt Crystallization (Only if Para > 85%) If the "Main Cut" from Protocol A is already predominantly para (verified by GC), you can upgrade purity by chilling.

-

Dissolve the oil in a minimum amount of hot Hexane or Methanol .

-

Cool slowly to -20°C.

-

Seed with a pure crystal if available.[1]

-

The para isomer (higher symmetry) will crystallize; the ortho oil remains in the mother liquor.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

Caption: Purification logic flow. Distillation is mandatory for bulk cleanup; Chromatography is required if regioselectivity was poor.

Module 4: Scientific Rationale & Optimization

Why is the Ortho-Isomer so difficult to remove?

The boiling point of aromatic isomers is governed by dipole moments and molecular symmetry.

-

Para-isomer: Linear symmetry allows better packing (higher MP) but the boiling point is often very close to the ortho form because the molecular weights are identical and intermolecular forces are similar.

-

Ortho-isomer: The 1-phenylethyl group effectively shields the methoxy oxygen. This "steric inhibition of resonance" can slightly reduce the polarity, causing it to elute first in normal-phase chromatography [1].

Preventative Measure: Zeolite Catalysis

To avoid the difficult separation, replace homogeneous catalysts (

-

Catalyst: Zeolite H-Beta or HY .[1]

-

Mechanism: The pore structure of H-Beta restricts the transition state formation for the bulky ortho attack.

-

Result: Para-selectivity can be increased from ~60% (thermodynamic mix) to >85% (shape-selective), making the subsequent purification via crystallization viable [2].

References

-

Separation of Anisole Isomers: Barton, B., & Senekal, U. (2024).[1] Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Nelson Mandela University.[1] Link

-

Zeolite Selectivity: Wang, Q., et al. (2013).[1] Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Dalian Institute of Chemical Physics. Link (General Reference for Zeolite Shape Selectivity in Anisoles).

-

Friedel-Crafts Protocols: BenchChem Technical Support. (2025).[2][3][4] Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene. Link

Sources

Definitive Structural Characterization of 1-Methoxy-4-(1-phenylethyl)benzene: A Comparative NMR Guide

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1-Methoxy-4-(1-phenylethyl)benzene (CAS: 2605-18-7). Often synthesized via the Friedel-Crafts alkylation of anisole with styrene, this compound serves as a critical chiral scaffold in drug development.

The core challenge in analyzing this molecule lies in the aromatic region (6.8 – 7.4 ppm) , where signals from the anisole ring and the phenyl ring often overlap, making definitive regioisomer assignment (Para vs. Ortho) difficult using 1D NMR alone.

This guide compares two analytical workflows:

-

Method A (Baseline): Standard 1D

H and -

Method B (Advanced): 2D HSQC/HMBC Correlation Spectroscopy.

Recommendation: While Method A is sufficient for purity checks of known standards, Method B is mandatory for initial structural elucidation to conclusively rule out the ortho-isomer byproduct.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, we must establish the magnetic environment of the nuclei. The molecule consists of two aromatic systems linked by a chiral ethyl bridge.

-

Fragment 1 (Anisole Ring): A para-substituted benzene ring. Expect an AA'BB' coupling system (symmetry) if rotation is fast.

-

Fragment 2 (Phenyl Ring): A mono-substituted benzene ring.[1]

-

Fragment 3 (Linker): A methine (-CH-) group attached to a methyl (-CH

) group.

Predicted Chemical Shift Logic (CDCl )

-

Methoxy (-OCH

): Strong electron-donating effect. -

Methyl (-CH

): Doublet due to coupling with the methine proton. -

Methine (-CH-): Quartet due to coupling with the methyl group. Deshielded by two aromatic rings.

ppm.

Comparative Methodology: 1D vs. 2D NMR

Method A: 1D H / C NMR (The Screening Approach)

Utility: Rapid purity assessment. Limitation: The aromatic region is crowded. The integral ratio of 9 aromatic protons often appears as a messy multiplet, masking small amounts of the ortho-isomer.

Method B: 2D HSQC / HMBC (The Validation Approach)

Utility: Definitive connectivity mapping. Mechanism:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. Resolves the aromatic proton overlap by spreading them into the carbon dimension.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows 2-3 bond couplings. This is the "smoking gun" for regioisomer assignment.

Decision Logic for Assignment

The following diagram illustrates the logical workflow for assigning this specific molecule, ensuring no false positives from isomeric impurities.

Figure 1: Decision tree for distinguishing the target para-isomer from the ortho-byproduct using HMBC correlations.

Experimental Protocol

To ensure reproducibility, follow this standardized protocol.

Sample Preparation[1][2][4]

-

Mass: Weigh 10–15 mg of the oil/solid.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (v/v). -

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

-

Filtration: If the solution is cloudy (common with Friedel-Crafts salts), filter through a small plug of glass wool.

Instrument Parameters (600 MHz equivalent)

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the methoxy singlet vs. aromatic protons).

-

Number of Scans (NS):

- H: 16 scans.

- C: 512 scans (due to low sensitivity of quaternary carbons).

-

HMBC: 32 scans per increment (optimized for long-range

Hz).

Data Interpretation & Experimental Results

The following data represents the standard spectral signature of pure 1-Methoxy-4-(1-phenylethyl)benzene .

Table 1: H NMR Data (CDCl , 600 MHz)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Methyl | 1.63 | Doublet (d) | 3H | 7.2 | Characteristic of CH |

| Methoxy | 3.79 | Singlet (s) | 3H | - | Distinctive sharp peak; diagnostic for anisole derivatives. |

| Methine | 4.13 | Quartet (q) | 1H | 7.2 | Benzylic proton coupling to methyl. |

| Ar-H (Anisole) | 6.83 | Doublet (d) | 2H | 8.8 | Ortho to Methoxy group (shielded by resonance). |

| Ar-H (Anisole) | 7.15 | Doublet (d) | 2H | 8.8 | Meta to Methoxy (Ortho to alkyl). Part of AA'BB'.[1][2][4][5][6] |

| Ar-H (Phenyl) | 7.18 - 7.31 | Multiplet (m) | 5H | - | Overlapping signals from the mono-substituted phenyl ring. |

Table 2: C NMR Data (CDCl , 150 MHz)

| Carbon Type | Shift ( | DEPT-135 Phase | Assignment |

| Alkyl CH | 22.1 | Positive (+) | Methyl group. |

| Methine CH | 44.2 | Positive (+) | Chiral center bridge. |

| Methoxy CH | 55.3 | Positive (+) | O-CH |

| Ar-CH | 113.8 | Positive (+) | Anisole ring (Ortho to OMe). |

| Ar-CH | 126.0 - 128.5 | Positive (+) | Phenyl ring carbons + Anisole meta carbons. |

| Quaternary | 138.5 | No Signal | Phenyl ring ipso carbon. |

| Quaternary | 146.2 | No Signal | Anisole ring ipso carbon (attached to alkyl). |

| Quaternary | 158.1 | No Signal | Anisole ring ipso carbon (attached to Oxygen). |

Visualization of Connectivity (HMBC)

The most critical step in validating the structure is confirming the linkage between the aliphatic chain and the aromatic rings.

Figure 2: Key HMBC correlations originating from the aliphatic protons. Note that the Methine proton sees BOTH quaternary aromatic carbons, confirming it acts as the bridge.

Troubleshooting & Impurity Profiling

When analyzing crude reaction mixtures, look for these specific impurity markers:

-

Styrene Precursor: Look for vinylic protons (dd) at 5.2 ppm and 5.7 ppm . If present, the reaction is incomplete.

-

Ortho-Isomer (1-Methoxy-2-(1-phenylethyl)benzene):

-

The methoxy singlet will shift slightly (typically upfield to ~3.75 ppm due to steric crowding).

-

The aromatic region will lose the symmetry of the AA'BB' system and appear more complex.

-

-

Dimerization: If the catalyst is too active, styrene may dimerize. Look for broad aliphatic signals around 1.2–1.5 ppm that do not match the clean doublet/quartet system.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 294569, 1-Methoxy-4-(1-phenylethyl)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting Information for: Cross-coupling reactivity of 1,1-dichloroalkenes. (Contains analogous spectral data for diarylalkanes). Retrieved from [Link]

Sources

Comparison of different synthetic routes to 1-Methoxy-4-(1-phenylethyl)benzene

An objective comparison of synthetic methodologies is crucial for selecting the optimal path to a target molecule, balancing factors such as yield, purity, cost, and scalability. This guide provides an in-depth analysis of various synthetic routes to 1-Methoxy-4-(1-phenylethyl)benzene (CAS: 2605-18-7), a substituted aromatic ether with potential applications in materials science and as a building block in pharmaceutical synthesis.[1][2] We will dissect three primary strategies: Direct Friedel-Crafts Alkylation, a multi-step approach via a Grignard reaction with a ketone intermediate, and a modern palladium-catalyzed cross-coupling reaction.

Route 1: Direct Friedel-Crafts Alkylation

The most direct approach to forming the C-C bond between the anisole and phenylethyl moieties is the Friedel-Crafts alkylation. This electrophilic aromatic substitution involves reacting anisole with a 1-phenylethyl electrophile precursor, such as 1-phenylethyl chloride, in the presence of a Lewis acid catalyst.[3][4]

Mechanism and Rationale

The Lewis acid (e.g., AlCl₃) coordinates with the halogen of the alkyl halide, facilitating the formation of a secondary benzylic carbocation. This carbocation is relatively stable due to resonance with the adjacent phenyl group. The electron-rich anisole ring, activated by the para-directing methoxy group, then acts as a nucleophile, attacking the carbocation to form the desired product.

Caption: Friedel-Crafts Alkylation Pathway.

Challenges and Strategic Considerations

While conceptually straightforward, this route is plagued by significant practical challenges:

-

Polyalkylation: The product, 1-methoxy-4-(1-phenylethyl)benzene, contains two activating groups (methoxy and phenylethyl). This makes the product ring more nucleophilic than the starting anisole, leading to a high propensity for further alkylation and a mixture of difficult-to-separate poly-substituted byproducts.[5] To mitigate this, a large excess of anisole is typically employed to increase the statistical probability of the electrophile reacting with the starting material.[5]

-

Carbocation Rearrangements: While the secondary benzylic carbocation is relatively stable, rearrangements can occur with other alkylating agents.[4][5] For this specific substrate, it is less of a concern, but it remains a general drawback of the reaction class.

-

Catalyst Stoichiometry and Quenching: Strong Lewis acids like AlCl₃ are required, often in stoichiometric amounts. These reagents are highly moisture-sensitive and require stringent anhydrous conditions. The workup involves a vigorous and often exothermic quenching step.[6]

Experimental Protocol: Friedel-Crafts Alkylation

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous anisole (5-10 equivalents) and a suitable anhydrous solvent like dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

-

In a separate dropping funnel, prepare a solution of 1-phenylethyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 1-phenylethyl chloride solution dropwise to the stirred anisole/AlCl₃ mixture over 30-60 minutes, maintaining the temperature at 0 °C.[5]

-

After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature, monitoring progress by TLC.

-

Upon completion, slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complexes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or distillation to isolate the desired mono-alkylated product from unreacted anisole and polyalkylated byproducts.

Route 2: Synthesis via Ketone Intermediate and Grignard Reaction

A more controllable, albeit longer, synthetic route involves a three-step process: Friedel-Crafts acylation, Grignard addition, and subsequent deoxygenation. This strategy circumvents the primary issues of the direct alkylation method.

Mechanism and Rationale

This pathway begins with the Friedel-Crafts acylation of anisole with acetyl chloride and a Lewis acid. The resulting ketone, 4-methoxyacetophenone, is deactivated towards further electrophilic substitution, which cleanly prevents poly-acylation. The ketone then serves as an electrophilic handle for a Grignard reagent (phenylmagnesium bromide) to form the C-C bond, yielding a tertiary alcohol. The final step involves the removal of the hydroxyl group.

Caption: Multi-step Synthesis via Grignard Reaction.

Advantages and Strategic Considerations

-

Selectivity: Friedel-Crafts acylation provides excellent regioselectivity for the para-product and avoids poly-substitution.

-

Reliability: The Grignard reaction is a robust and high-yielding method for C-C bond formation with carbonyls.[7][8]

-

Challenges: The main challenge lies in the final deoxygenation step. Direct hydrogenolysis of the benzylic tertiary alcohol can be sluggish. A common alternative is acid-catalyzed dehydration to the corresponding alkene, 1-methoxy-4-(1-phenylvinyl)benzene, followed by catalytic hydrogenation of the double bond. This adds a step but is often more efficient. The use of highly reactive Grignard reagents necessitates strict anhydrous conditions.[8]

Experimental Protocol: Grignard Route

Step A: Synthesis of 4-Methoxyacetophenone (Acylation)

-

Follow the general procedure for Friedel-Crafts alkylation, substituting acetyl chloride for 1-phenylethyl chloride. The reaction is typically performed in a solvent like CS₂ or dichloromethane.

-

The workup is similar, yielding 4-methoxyacetophenone, which can be purified by recrystallization or distillation.

Step B: Grignard Reaction

-

Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.[8][9]

-

Once the Grignard reagent is formed, cool the flask to 0 °C.

-

Dissolve 4-methoxyacetophenone (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the Grignard solution.

-

After addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by slow, careful addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with ether, wash the organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude tertiary alcohol.

Step C: Deoxygenation (Dehydration-Hydrogenation)

-

Dissolve the crude alcohol in toluene with a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the dehydration.

-

Once the dehydration is complete, cool the reaction, wash with NaHCO₃ solution, and concentrate.

-

Dissolve the resulting crude alkene in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.

-

Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, which can be further purified by chromatography.

Route 3: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful alternatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11] This approach provides high selectivity and functional group tolerance, though it often requires more elaborate precursor synthesis.

Mechanism and Rationale

A plausible Suzuki coupling strategy involves reacting an organoboron compound, such as (4-methoxyphenyl)boronic acid, with a halide, like 1-phenylethyl bromide, in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[11]

Caption: Suzuki-Miyaura Cross-Coupling Pathway.

Advantages and Strategic Considerations

-

High Selectivity: Cross-coupling reactions are renowned for their high chemo- and regioselectivity, avoiding the byproduct issues seen in Friedel-Crafts reactions.[12]

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, which is advantageous for more complex molecules.[12]

-